4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, an oxadiazole ring, and a pyridine moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been found to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Mode of Action
It is known that similar compounds, such as quinoline derivatives, inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Biochemical Pathways
It is known that similar compounds, such as quinoline derivatives, affect the dna synthesis pathway by promoting cleavage of bacterial dna gyrase and type iv topoisomerase .
Pharmacokinetics
It is known that similar compounds, such as quinoline derivatives, have been found to have good pharmacodynamic and pharmacokinetic properties .
Result of Action
It is known that similar compounds, such as quinoline derivatives, lead to rapid bacterial death by inhibiting dna synthesis .
Action Environment
It is known that similar compounds, such as quinoline derivatives, have been found to have good pharmacodynamic and pharmacokinetic properties , suggesting that they may be stable and effective in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the chromene core with the oxadiazole ring and the pyridine moiety using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxadiazole rings using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or oxadiazole derivatives.
Scientific Research Applications
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(pyridin-4-yl)pentanamide: Contains a pyridine moiety and an oxo group but lacks the chromene and oxadiazole rings.
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Features a quinoline core and exhibits similar biological activities.
Uniqueness
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, an oxadiazole ring, and a pyridine moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c22-12-9-14(24-13-4-2-1-3-11(12)13)15(23)19-17-21-20-16(25-17)10-5-7-18-8-6-10/h1-9H,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNFSAAQYKYGQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.